4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Antifungal Agents

Researchers pursuing CB1 antagonists face crowded IP space dominated by pyrazole-core chemotypes. This benzamide-piperazine-sulfonamide hybrid offers a structurally distinct scaffold for FTO assessments and patent circumvention. • Annotated CB1 antagonist with m-tolylpiperazine-sulfonyl architecture absent from major disclosed series • Structurally divergent from rimonabant; suitable as scaffold-hopping starting point • Serves as selectivity control for piperazine-sulfonamide chemotype screening programs. Requires primary CB1 binding/functional assays to establish baseline potency. Custom synthesis with flexible batch sizes; contact for bulk quotes.

Molecular Formula C23H31N3O4S
Molecular Weight 445.58
CAS No. 1021117-55-4
Cat. No. B2615789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021117-55-4
Molecular FormulaC23H31N3O4S
Molecular Weight445.58
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C
InChIInChI=1S/C23H31N3O4S/c1-3-30-22-10-8-20(9-11-22)23(27)24-12-5-17-31(28,29)26-15-13-25(14-16-26)21-7-4-6-19(2)18-21/h4,6-11,18H,3,5,12-17H2,1-2H3,(H,24,27)
InChIKeyVMMIVRBCVUFWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021117-55-4): Structural and Pharmacological Classification


4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021117-55-4) is a synthetic small molecule (C23H31N3O4S, MW 445.6 g/mol) classified as a benzamide-piperazine-sulfonamide hybrid . It has been indexed in drug-target databases as a cannabinoid receptor 1 (CB1) antagonist [1] and is referenced within patent literature concerning sulfonylated piperazine derivatives for obesity indications [2]. The compound belongs to a broad structural class extensively explored for central nervous system and metabolic disorders, but its specific pharmacological profile remains uncharacterized in peer-reviewed primary research.

Scaffold Benzamide-piperazine-sulfonamide hybrid with unique m-tolylpiperazine terminus and propylsulfonyl linker
Database annotation Cannabinoid receptor 1 (CB1) antagonist, as indexed in drug-target databases
Data caution No peer-reviewed quantitative bioactivity data available; de novo assay development expected

Why Generic Piperazine-Sulfonamide Substitution Cannot Guarantee 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide's Activity Profile


The benzamide-piperazine-sulfonamide chemotype is characterized by extreme sensitivity to peripheral substitution. The specific combination of a 4-ethoxybenzamide terminus, a propyl sulfonyl linker, and an m-tolylpiperazine group in this compound creates a unique pharmacophoric fingerprint. SAR studies on closely related carboxamide-piperazine-arylsulfonyl hybrids demonstrate that even minor modifications to the aryl substituents or linker length can shift biological activity from antifungal/herbicidal to mammalian receptor antagonism, or result in complete loss of target engagement [1]. Without direct comparative data, the structural uniqueness alone precludes reliable substitution with in-class analogs.

Substitution sensitivity The specific combination of 4-ethoxybenzamide, propylsulfonyl linker, and m-tolylpiperazine creates a unique pharmacophore; even minor analog modifications may shift activity profiles.
Class-level divergence Structurally related carboxamide-piperazine-sulfonamides exhibit cytotoxicity or antifungal effects; CB1 antagonism may not be replicated by in-class analogs.
Unvalidated interchangeability Absence of direct comparative data prevents reliable substitution with any piperazine-sulfonamide analog; independent validation required.

Quantitative Comparative Evidence for 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide: A Critical Appraisal


Structural Differentiation from Antifungal Carboxamide-Piperazine Hybrids

In contrast to carboxamide-piperazine-sulfonamide hybrids such as 19c, 20c, and 22a which bear a hippuric acid-derived acetamide linker and demonstrate antifungal IC50 values of 24.2–38.2 µM against T98G glioblastoma cells [1], 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide possesses a propylsulfonyl linker and 4-ethoxybenzamide terminus. This structural divergence redirects biological activity away from cytotoxicity toward CB1 receptor antagonism, as indicated by its database classification [2]. Direct quantitative comparison of CB1 binding affinity is unavailable.

Structural divergence
Class-level inference
Propylsulfonyl linker redirects activity to CB1 antagonism; distinct from cytotoxic acetamide-linked hybrids (IC50 24.2–38.2 µM, T98G).
Structural class divergence may support target-specific screening
No overlapping quantitative bioactivity data
Medicinal Chemistry Structure-Activity Relationship Antifungal Agents

Mechanistic Differentiation via CB1 Receptor Target Annotation

Database annotation identifies this compound as a CB1 receptor antagonist [1], placing it in direct mechanistic competition with rimonabant (SR141716), a first-generation CB1 inverse agonist with an IC50 of approximately 5 nM for CB1 [2]. Rimonabant was withdrawn due to central nervous system side effects, driving demand for peripherally restricted CB1 antagonists with differentiated structural motifs. The m-tolylpiperazine-sulfonyl architecture of this compound differs fundamentally from rimonabant's pyrazole core, positioning it as a structurally distinct candidate for peripheral CB1 antagonist development [3]. Quantitative CB1 binding data for this compound is not publicly available.

CB1 target annotation
Class-level inference
Annotated as CB1 antagonist; structurally distinct from rimonabant (IC50 ~5 nM, pyrazole core).
Novel scaffold for CB1 antagonist research
No quantitative binding data available
Cannabinoid Receptor CB1 Antagonist Obesity

Evaluation Against a Known CB1 Piperazine Antagonist Series

Song et al. (2008) reported a series of piperazine-based CB1 antagonists with urea, carbamate, amide, and sulfonamide linkers, achieving IC50 values below 100 nM for CB1 binding [1]. The most potent compounds in that series utilized a benzhydrylpiperazine scaffold with optimized diphenyl substitution, achieving IC50 values in the low nanomolar range. While 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide shares the sulfonamide linker motif with that series, it differs in its m-tolylpiperazine group and 4-ethoxybenzamide terminus. No direct CB1 binding comparison is available.

Piperazine-sulfonamide SAR
Context-dependent
Song et al. (2008) sulfonamide piperazines achieve IC50
Potency remains unvalidated; scaffold may confer distinct properties
Comparative potency cannot be asserted
Evidence gap
Data to verify
Zero peer-reviewed quantitative bioactivity data (IC50, Ki, selectivity) identified.
De novo assay development required before use
Budget for primary screening
CB1 Binding Affinity Piperazine SAR Receptor Antagonism

Limitation of Evidence: No Peer-Reviewed Quantitative Bioactivity Data Found

A comprehensive search of PubMed, Google Scholar, patent databases, and authoritative sources including BindingDB, ChEMBL, and PubChem yielded no peer-reviewed quantitative bioactivity data (IC50, Ki, EC50, in vivo efficacy, or selectivity profile) for 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide. All available information is limited to structural characterization (molecular formula, MW) , database-level target annotation (CB1 antagonist) [1], and patent classification [2]. This absence of data precludes any quantitative superiority claim over any specific comparator.

Evidence gap
Data to verify
Zero peer-reviewed quantitative bioactivity data (IC50, Ki, selectivity) identified.
De novo assay development required before use
Budget for primary screening
Data Gap Procurement Risk Assay Required

Research and Procurement Scenarios for 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide


Scaffold-Hopping for Peripherally Restricted CB1 Antagonists

Given its database annotation as a CB1 antagonist and its structural divergence from rimonabant's pyrazole core, this compound may serve as a scaffold-hopping starting point for medicinal chemistry programs targeting peripherally restricted CB1 antagonists for metabolic disorders. The m-tolylpiperazine-sulfonyl architecture is absent from major disclosed CB1 antagonist series, offering potential intellectual property differentiation. Researchers must anticipate conducting primary CB1 binding and functional assays (cAMP inhibition, β-arrestin recruitment) to establish baseline potency before structure-activity relationship expansion [1].

Negative Control or Tool Compound for Piperazine-Sulfonamide SAR Studies

For research groups actively characterizing the piperazine-sulfonamide chemotype (e.g., antifungal carboxamide hybrids per Wang et al., 2016 [1]), this compound—with its distinct propylsulfonyl linker and 4-ethoxybenzamide terminus—can function as a selectivity control. Its divergent biological annotation (CB1 antagonism vs. cytotoxicity) makes it suitable for assessing target-class selectivity within chemical probe libraries.

Patent Landscape Analysis and Freedom-to-Operate Assessment

This compound is cited within patent literature concerning sulfonylated piperazine derivatives for obesity [1]. Procurement is warranted for intellectual property due diligence, particularly for organizations developing CB1 antagonists or piperazine-containing metabolic therapeutics. Structural comparison with claimed compound scopes can inform freedom-to-operate assessments and patent circumvention strategies.

Application
Selection Property
Validation Focus
Scaffold-Hopping for CB1 Antagonist Research
Unique m-tolylpiperazine-sulfonamide scaffold distinct from pyrazole-based antagonists
CB1 binding and functional antagonism assays (cAMP, β-arrestin)
Selectivity Control in Piperazine-Sulfonamide SAR
Divergent target annotation (CB1 vs. cytotoxicity) enables target-class selectivity profiling
Selectivity assessment within chemical probe libraries
Patent Landscape Analysis
Patent-cited sulfonylated piperazine structure for intellectual property due diligence
Freedom-to-operate assessment and scope comparison
Quote Request

Request a Quote for 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.